molecular formula C19H17NO3 B12931434 3-Formyl-4-methylphenethyl indolizine-6-carboxylate

3-Formyl-4-methylphenethyl indolizine-6-carboxylate

Cat. No.: B12931434
M. Wt: 307.3 g/mol
InChI Key: LPSCTBPTQZATQT-UHFFFAOYSA-N
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Description

3-Formyl-4-methylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indolizine core through a 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles . The reaction conditions often require the use of activated alkenes or alkynes, with the addition of a base to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methylphenethyl indolizine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate involves its interaction with various molecular targets. The indolizine core can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-4-methylphenethyl indolizine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate groups allows for diverse chemical reactivity and potential for various applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3-formyl-4-methylphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C19H17NO3/c1-14-4-5-15(11-17(14)13-21)8-10-23-19(22)16-6-7-18-3-2-9-20(18)12-16/h2-7,9,11-13H,8,10H2,1H3

InChI Key

LPSCTBPTQZATQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2)C=O

Origin of Product

United States

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